molecular formula C18H14N2S B253887 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile

Cat. No. B253887
M. Wt: 290.4 g/mol
InChI Key: TTYMQKTYCZLQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile, also known as MQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. MQ is a member of the quinoline family, which is known for its diverse biological activities.

Scientific Research Applications

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been extensively studied for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been used as a building block for the synthesis of more complex molecules with diverse biological activities.

Mechanism of Action

The mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It is also relatively stable and can be stored for extended periods. However, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has some limitations, such as its low solubility in water and some organic solvents. This can make it challenging to work with in certain experiments.

Future Directions

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several potential future directions for research. One area of interest is the development of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile's potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is a small molecule with diverse biological activities and potential applications in various research fields. The synthesis method of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile is relatively simple, and it has been extensively studied for its anti-inflammatory, anticancer, and antimicrobial activities. 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile and its potential applications in various research fields.

Synthesis Methods

The synthesis of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile involves the reaction of 4-methylquinoline-2-thiol with 4-bromomethylbenzonitrile in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of 4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile. The reaction can be optimized by using different bases and solvents, and the purity of the final product can be improved by recrystallization.

properties

Product Name

4-(((4-Methylquinolin-2-yl)thio)methyl)benzonitrile

Molecular Formula

C18H14N2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-[(4-methylquinolin-2-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C18H14N2S/c1-13-10-18(20-17-5-3-2-4-16(13)17)21-12-15-8-6-14(11-19)7-9-15/h2-10H,12H2,1H3

InChI Key

TTYMQKTYCZLQGS-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=CC=C(C=C3)C#N

Origin of Product

United States

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